REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([S:8][CH3:9])[N:5]([CH3:10])[C:4](=[O:11])[C:3]=1[N:12]=O>[NH4+]=S>[NH2:12][C:3]1[C:4](=[O:11])[N:5]([CH3:10])[C:6]([S:8][CH3:9])=[N:7][C:2]=1[NH2:1]
|
Name
|
|
Quantity
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4 g
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Type
|
reactant
|
Smiles
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NC1=C(C(N(C(=N1)SC)C)=O)N=O
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Name
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ammonium sulfide
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Quantity
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40 mL
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Type
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solvent
|
Smiles
|
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 30 min
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Duration
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30 min
|
Type
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TEMPERATURE
|
Details
|
After cooling the precipitate
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Type
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CUSTOM
|
Details
|
was collected
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Type
|
WASH
|
Details
|
washed with a little ethanol
|
Type
|
CUSTOM
|
Details
|
dried in a desiccator
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Name
|
|
Type
|
product
|
Smiles
|
NC=1C(N(C(=NC1N)SC)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.72 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |